molecular formula C10H15NO3 B13443097 4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol

4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol

Cat. No.: B13443097
M. Wt: 200.25 g/mol
InChI Key: JWJCTZKFYGDABJ-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol involves several steps. The starting material undergoes alkylation, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . The reaction conditions typically involve the use of various reagents and solvents to facilitate each step.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control and quality assurance to meet the required standards.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol involves its interaction with molecular targets and pathways. As a derivative of Epinephrine, it likely exerts its effects by binding to adrenergic receptors and modulating the associated signaling pathways. This interaction influences various physiological processes, including cardiovascular and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol is unique due to its stable isotope labeling with deuterium, which makes it valuable for metabolic research and as a chemical reference. This labeling allows for precise tracking and analysis in various scientific applications.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

200.25 g/mol

IUPAC Name

4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-methoxyphenol

InChI

InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2/h3-5,9,11-13H,6H2,1-2H3/i1D3

InChI Key

JWJCTZKFYGDABJ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)OC)O

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)OC)O

Origin of Product

United States

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